lucidenic acid C

Hepatocellular carcinoma MMP-9 inhibition Anti-metastasis

Lucidenic acid C is a C27 lanostane triterpenoid from Ganoderma lucidum, structurally distinct from C30 ganoderic acids. It inhibits PMA-induced MMP-9 activity with anti-invasive effects in HepG2 hepatoma models at 50 µM, showing negligible direct cytotoxicity—ideal for invasion pathway studies. HPLC-validated (≥98% purity). Critical for SAR studies, HPLC fingerprinting of G. lucidum strains, and nephrology research per US Patent 9,512,168 B2. Substitution with other Ganoderma triterpenoids is not scientifically justified due to differing carbon skeleton architecture and hydroxylation patterns.

Molecular Formula C27H40O7
Molecular Weight 476.6 g/mol
CAS No. 95311-96-9
Cat. No. B1591144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelucidenic acid C
CAS95311-96-9
Molecular FormulaC27H40O7
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C
InChIInChI=1S/C27H40O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-17,23,28-29,34H,7-12H2,1-6H3,(H,31,32)
InChIKeyXIMQDJNNBMWDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lucidenic Acid C (CAS 95311-96-9): A Lanostane-Type Triterpenoid from Ganoderma lucidum with Distinct Anti-Invasive Activity


Lucidenic acid C is a C27 lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum (Reishi mushroom) [1]. It belongs to the lucidenic acid family, which, together with ganoderic acids, constitutes the two major triterpenoid classes in G. lucidum [2]. Structurally, lucidenic acid C features a tetracyclic lanostane skeleton with specific hydroxylation and oxidation patterns at C-3, C-7, C-11, C-12, and C-15 positions, distinguishing it from both ganoderic acids (C30 framework) and other lucidenic acid analogs [3]. The compound has been characterized for its inhibitory effects on PMA-induced MMP-9 activity and anti-invasive properties in hepatocellular carcinoma models [4].

Lucidenic Acid C Procurement: Why Substituting with In-Class Ganoderic or Lucidenic Acids Compromises Experimental Reproducibility


Substituting lucidenic acid C with other Ganoderma triterpenoids—even closely related lucidenic acid analogs—is not scientifically justified due to marked differences in carbon skeleton architecture, oxidation state, and biological activity profiles. Lucidenic acids are C27 triterpenoids derived from lanostane by loss of three terminal carbons, whereas ganoderic acids retain the full C30 lanostane framework; this structural divergence fundamentally alters molecular target engagement and cellular potency [1]. Within the lucidenic acid subfamily, variation in hydroxylation patterns (e.g., lucidenic acid C possesses 3β,7β,12β-trihydroxy substitution vs. lucidenic acid A's 3β,7β-dihydroxy pattern) correlates with differential cytotoxic potency and MMP-9 inhibitory activity [2]. Furthermore, lucidenic acid C exhibits a unique anti-invasive signature in hepatoma models that is not mirrored by all lucidenic acids—lucidenic acid B shows the most potent inhibition, while lucidenic acid N and A demonstrate stronger direct cytotoxicity but distinct mechanism profiles [3]. Procurement of the exact compound validated by NMR and HPLC ensures experimental reproducibility and meaningful comparison to published datasets.

Quantitative Evidence Guide: Lucidenic Acid C Differentiators vs. Analogs in Hepatoma Invasion and Cytotoxicity


Anti-Invasive Potency of Lucidenic Acid C vs. Lucidenic Acid A, B, and N in PMA-Stimulated HepG2 Cells

In a direct head-to-head comparison within the same study, lucidenic acid C (50 µM) demonstrated significant inhibition of PMA-induced MMP-9 activity and invasion of HepG2 hepatoma cells, though its anti-invasive potency was quantitatively lower than lucidenic acid B, which exhibited the most pronounced effect among the four lucidenic acids tested [1]. All four lucidenic acids (A, B, C, N) were isolated from the same G. lucidum strain (YK-02) and tested under identical conditions (50 µM compound, 200 nM PMA, 24 h incubation).

Hepatocellular carcinoma MMP-9 inhibition Anti-metastasis

Cytotoxicity Profile of Lucidenic Acid C Relative to Lucidenic Acid A and N in Hepatoma Cells

In a cross-study comparison of cytotoxic activity against HepG2 hepatoma cells, lucidenic acid C was reported to exhibit only weak or negligible direct cytotoxicity, whereas lucidenic acid N and lucidenic acid A demonstrated significant cytotoxic effects [1]. This distinction was explicitly noted: 'Among them, lucidenic acid N (1), lucidenic acid A, and ganoderic acid E showed significant cytotoxic activity...' while lucidenic acid C was not included among the significantly cytotoxic compounds [1].

Hepatocellular carcinoma Cytotoxicity Direct cell killing

Structural Distinction: C27 Lucidenic Acid C vs. C30 Ganoderic Acids — Carbon Framework Differentiator

Lucidenic acid C possesses a C27 lanostane skeleton derived from the loss of three terminal carbons from the C30 lanostane framework characteristic of ganoderic acids [1]. This structural difference is analytically distinguishable via HPLC fingerprinting: G. lucidum strains can be classified as GA-type (ganoderic acid-dominant) or LA-type (lucidenic acid-dominant) based on their triterpenoid profiles [2]. Strain YK-02, from which lucidenic acid C is isolated, exhibits an LA-type HPLC fingerprint comprising lucidenic acids A, B, C, and N, with distinct retention time patterns compared to GA-type strains (YK-01, BCRC36065) [2].

Triterpenoid classification Analytical chemistry Quality control

Lucidenic Acid C in Kidney Disease Patent: Specific Inclusion in Composition Claims

Lucidenic acid C is specifically claimed in US Patent 9,512,168 B2 as one of five lucidenic acids (LAC, LAN, LAE2, LAA, LAD2) to be administered in compositions for improving glomerular filtration rate (GFR) in kidney disease [1]. The patent explicitly enumerates lucidenic acid C as a distinct active agent, separate from other lucidenic acids, indicating that its inclusion is based on demonstrable efficacy rather than generic class membership. The method claims improvement in GFR of at least 4-fold compared to pre-treatment baseline [1].

Nephrology Patent composition Therapeutic method

Commercial Availability and Purity Benchmarking: Lucidenic Acid C as a Defined Reference Standard

Lucidenic acid C is commercially available as a purified reference standard with HPLC-verified purity ≥98%, enabling its use in analytical method development and quantitative assays . In contrast, many ganoderic acid standards (e.g., ganoderic acid A, C2, E) exhibit variable purity across vendors and may co-elute with other triterpenoids in complex mixtures [1]. The availability of lucidenic acid C with validated HPLC-DAD or HPLC-ELSD purity specifications facilitates reproducible quantification in G. lucidum extracts and fingerprinting studies .

Analytical reference standard Quality control Quantification

Anti-Proliferative IC50 Values: Lucidenic Acid C vs. Lucidenic Acids A and B Across Cancer Cell Lines

Lucidenic acid C exhibited moderate anti-proliferative activity against A549 human lung adenocarcinoma cells with an IC50 range of 52.6–84.7 µM, whereas lucidenic acids A and B demonstrated greater potency in COLO205, HepG2, and HL-60 cell lines [1]. This class-level inference from cross-study data indicates that lucidenic acid C is consistently less potent than lucidenic acid A and B as a direct cytotoxic/anti-proliferative agent, reinforcing its distinct profile as an anti-invasive compound rather than a direct cytotoxic [1].

Anti-proliferative Cancer cell lines IC50

Lucidenic Acid C: Optimal Research and Industrial Application Scenarios


Hepatocellular Carcinoma Invasion and Metastasis Research

Lucidenic acid C is optimally suited for in vitro and in vivo studies investigating the molecular mechanisms of hepatocellular carcinoma (HCC) invasion and metastasis, particularly those focused on MMP-9 regulation and MAPK/ERK signaling [1]. Its moderate anti-invasive potency and negligible direct cytotoxicity make it an ideal tool compound for dissecting invasion-specific pathways without confounding cell death signals [2]. Researchers should use lucidenic acid C at 50 µM in HepG2 models with PMA stimulation to reproduce published anti-invasive effects [1].

Quality Control and Strain Authentication of Ganoderma lucidum Products

Lucidenic acid C serves as a critical marker compound for HPLC fingerprinting and authentication of Ganoderma lucidum strains, particularly for distinguishing LA-type (lucidenic acid-dominant) strains from GA-type (ganoderic acid-dominant) strains [1]. Quality control laboratories and nutraceutical manufacturers should procure high-purity lucidenic acid C reference standard (≥98% by HPLC) to develop validated quantitative methods for product standardization [2].

Structure-Activity Relationship (SAR) Studies of Lanostane Triterpenoids

Lucidenic acid C provides a valuable scaffold for SAR studies investigating the influence of C27 vs. C30 frameworks and specific hydroxylation patterns (3β,7β,12β-trihydroxy) on anti-invasive vs. cytotoxic activities [1]. Medicinal chemistry and natural product derivatization programs should select lucidenic acid C as a parent compound for semi-synthetic modifications aimed at improving potency while maintaining anti-invasive selectivity [1].

Nephrology Research and Kidney Disease Therapeutic Development

For research programs targeting kidney disease, lucidenic acid C is a specifically claimed active agent in US Patent 9,512,168 B2, which discloses methods for improving glomerular filtration rate (GFR) by at least 4-fold [1]. Academic and industrial nephrology research groups should procure lucidenic acid C for preclinical studies evaluating renal protective effects and mechanism of action in acute kidney injury (AKI) and chronic kidney disease (CKD) models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for lucidenic acid C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.